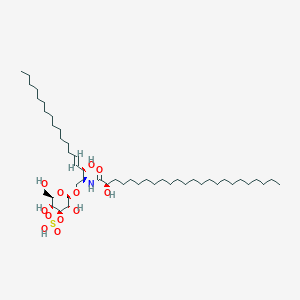
Sulfogalactoceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-O-sulfo-beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine is a galactosylceramide sulfate in which the sulfo group is located at position 3 and the ceramide N-acyl group is specified as (R)-2-hydroxylignoceroyl. It is a N-acyl-beta-D-galactosylsphingosine and a galactosylceramide sulfate. It derives from a (R)-2-hydroxylignoceric acid. It is a conjugate acid of a 1-(3-O-sulfo-beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine(1-).
Any of a class of cerebroside sulfuric esters, they are found largely in the medullated nerve fibers and may accumulate in metachromatic leukodystrophy.
Applications De Recherche Scientifique
Biological Functions
1. Role in Cell Signaling and Interaction:
Sulfogalactoceramide is involved in cell signaling pathways, particularly through its interactions with lectins such as galectins. Research indicates that sulfatide can facilitate the aggregation of glycoproteins by acting as a ligand for galectin-4, which is crucial for cellular communication and immune responses . The structural diversity of sulfatides enhances their functional versatility, allowing them to participate in various biological processes.
2. Myelination and Neural Function:
this compound is essential for myelin formation in the nervous system. It binds to extracellular matrix proteins, promoting myelination by Schwann cells. Studies have shown that sulfatide deficiency can lead to disorganized myelin sheaths, impacting nerve function . This property makes sulfatide a candidate for investigating demyelinating diseases such as multiple sclerosis.
Pathological Implications
1. Neurodegenerative Diseases:
Research has demonstrated that levels of sulfatide are altered in neurodegenerative conditions like Parkinson's disease, where a 30% reduction in sulfatide was observed in affected brain tissues . This suggests that sulfatide could serve as a biomarker for disease progression or severity.
2. Inflammation and Autophagy:
this compound has been implicated in inflammatory responses through its interaction with the NOD2 receptor. It mediates the balance between autophagy and inflammation under hypoxic conditions, which is relevant for understanding diseases such as Crohn's disease and tuberculosis . The modulation of autophagy by sulfatide may provide insights into therapeutic targets for these conditions.
Therapeutic Applications
1. Drug Development:
The unique properties of this compound have prompted investigations into its potential as a therapeutic agent. For instance, synthetic analogs of sulfatide are being explored for their ability to enhance drug delivery systems or act as immunomodulators . The ability to manipulate its structure may lead to novel treatments for autoimmune diseases or cancer.
2. Biomaterials:
this compound's biocompatibility makes it an attractive candidate for developing biomaterials used in tissue engineering and regenerative medicine. Its role in cell adhesion and signaling can be harnessed to create scaffolds that promote cell growth and differentiation .
Case Studies
Propriétés
Formule moléculaire |
C48H93NO12S |
|---|---|
Poids moléculaire |
908.3 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[(E,2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxytetracosanoyl]amino]octadec-4-enoxy]-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C48H93NO12S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(55)49-40(41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)39-59-48-45(54)46(61-62(56,57)58)44(53)43(38-50)60-48/h34,36,40-46,48,50-54H,3-33,35,37-39H2,1-2H3,(H,49,55)(H,56,57,58)/b36-34+/t40-,41+,42+,43+,44-,45+,46-,48+/m0/s1 |
Clé InChI |
QTTLKKFUOJQIRB-JOLIRYOJSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















